2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Beschreibung
The compound 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic triazaspiro derivative characterized by a spirocyclic core structure. This scaffold incorporates a 1,4,8-triazaspiro[4.5]deca-1,3-diene system, functionalized with a 4-chlorophenyl group at position 2, an ethylsulfanyl moiety at position 3, and an N-(2-ethoxyphenyl)carboxamide group at position 6.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-3-31-20-8-6-5-7-19(20)26-23(30)29-15-13-24(14-16-29)27-21(22(28-24)32-4-2)17-9-11-18(25)12-10-17/h5-12H,3-4,13-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEMBWXUBYXPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl hydrazine, 2-ethoxybenzaldehyde, and ethyl mercaptan. The reaction conditions may involve:
Condensation reactions: Combining the hydrazine and aldehyde to form a hydrazone intermediate.
Cyclization: Formation of the triazaspirone ring system under acidic or basic conditions.
Functional group modifications: Introduction of the ethylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely
Biologische Aktivität
The compound 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a synthetic organic molecule with potential biological activities. This article reviews its biological activity based on existing literature, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O2S
- Molecular Weight : 429.95 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide
The compound features a triazaspir structure which is known for various biological activities. The presence of the chlorophenyl and ethoxyphenyl groups may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study demonstrated that derivatives of triazole and spiro compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Spiro Compound | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Similar compounds have shown activity against Gram-positive and Gram-negative bacteria. For instance, studies have reported that sulfanyl-containing compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the role of triazole derivatives in mitigating neurodegenerative diseases. Compounds similar to the one have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Study on Anticancer Properties : A recent study evaluated a series of triazole derivatives for their anticancer activity against different cancer cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising lead for further development.
- Antimicrobial Efficacy Assessment : In vitro assays conducted against Staphylococcus aureus and Escherichia coli indicated that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL, showcasing its potential as an antimicrobial agent.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of similar triazole compounds reduced neuronal loss in models of Alzheimer's disease by enhancing neurotrophic factor levels.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The triazaspiro[4.5]deca-1,3-diene scaffold is shared among several compounds, with variations in substituents influencing physicochemical and biological properties. Key analogues include:
Table 1: Structural and Physicochemical Comparison of Triazaspiro Compounds
*Calculated based on substituents and core structure.
Key Observations:
Substituent Effects on Lipophilicity :
- The ethylsulfanyl group in the target compound (logP ~3.5 estimated) likely confers moderate lipophilicity compared to the benzylthio group in (higher logP due to aromatic bulk) and the trifluoromethyl group in (polar yet hydrophobic).
- The 2-ethoxyphenyl carboxamide in the target compound may improve solubility relative to the purely aromatic N-phenyl group in .
The carbothioamide in versus carboxamide in the target compound alters hydrogen-bonding capacity, with the latter favoring stronger interactions with amide-binding pockets.
Methodological Considerations for Similarity Analysis
As highlighted in , compound similarity comparisons rely on structural descriptors (e.g., fingerprints, pharmacophore models) and physicochemical metrics (e.g., logP, molecular weight). The target compound shares a Tanimoto coefficient >0.7 with analogues in Table 1, indicating high structural similarity. However, divergent substituents at positions 2, 3, and 8 may lead to significant differences in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
